1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine
Description
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a unique combination of a piperazine ring, a thiazole ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-2-5-16(6-3-1)14-21-9-11-22(12-10-21)18-19-13-17(24-18)15-23-8-4-7-20-23/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBGFOIBKRQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Attachment of the Pyrazole Ring: The thiazole intermediate is then reacted with a pyrazole derivative, often through a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with a suitable diamine, such as ethylenediamine, under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. The presence of the pyrazole moiety enhances the compound's effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the structural components of 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine enhance its antimicrobial efficacy against common pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro studies. Research has shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Case Study: Induction of Apoptosis in Cancer Cells
A study demonstrated that treatment with this compound resulted in significant cell death in human cancer cell lines, with mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.
Table 2: Anti-inflammatory Activity Evaluation
| Test Model | Dose (μg) | Result |
|---|---|---|
| Carrageenan-induced edema | 100 | Significant reduction observed |
| HRBC membrane stabilization | 500 | Enhanced stabilization noted |
The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes .
Mechanism of Action
The mechanism of action of 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperidine
- 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]morpholine
- 1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]pyrrolidine
Uniqueness
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a piperazine core substituted with a benzyl group and a thiazole ring linked to a pyrazole moiety. This unique combination is believed to contribute to its biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that derivatives of pyrazole and thiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly through the inhibition of tubulin polymerization and cell cycle arrest at the sub-G1 phase .
- Anti-inflammatory Properties : Compounds containing thiazole and pyrazole rings have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : The presence of the thiazole ring enhances the compound's ability to combat bacterial infections. It has shown efficacy against various strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the thiazole ring have been linked to increased potency against specific targets such as cancer cells and pathogens .
- Positioning of Functional Groups : The position of substituents on the pyrazole and thiazole rings can significantly influence activity. For instance, modifications at the ortho position have been associated with enhanced antimalarial activity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
